molecular formula C10H13ClFNO2 B14026458 (S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride

Cat. No.: B14026458
M. Wt: 233.67 g/mol
InChI Key: DLBWFICBUDAUNN-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate signaling pathways by mimicking or inhibiting the action of natural amino acids.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride

Uniqueness

The presence of both a fluorine atom and a methyl group on the phenyl ring distinguishes (S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride from its analogs. This unique substitution pattern can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

(2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1

InChI Key

DLBWFICBUDAUNN-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)F.Cl

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)F.Cl

Origin of Product

United States

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